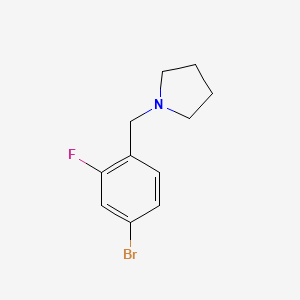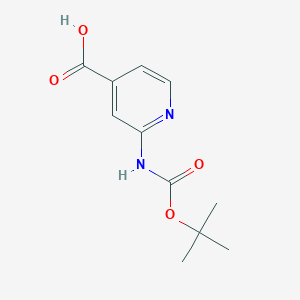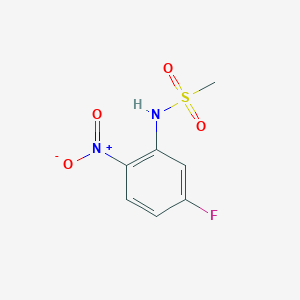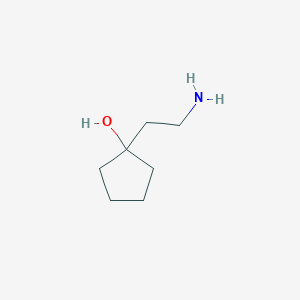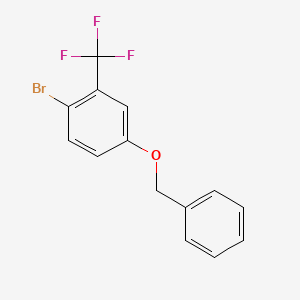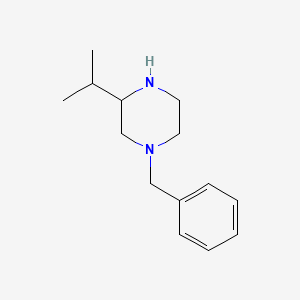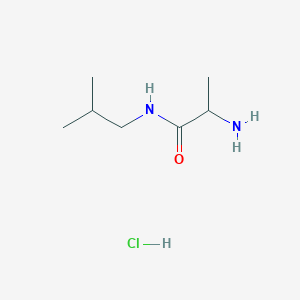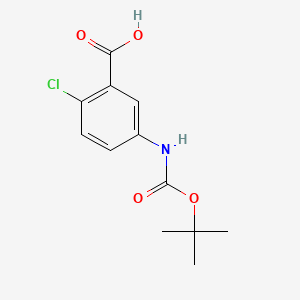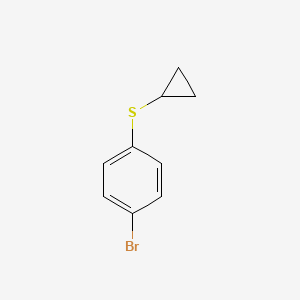
1-Bromo-4-cyclopropylthiobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated compounds similar to 1-Bromo-4-cyclopropylthiobenzene can be inferred from the synthesis of methylenecyclopropyl carboxylates and polysubstituted furans through base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes . Additionally, the synthesis of 1-bromo-1-lithioethene and its subsequent reactions with various electrophiles to yield 1-substituted 1-bromoethene products provides a method that could potentially be adapted for the synthesis of 1-Bromo-4-cyclopropylthiobenzene .
Molecular Structure Analysis
While the exact molecular structure of 1-Bromo-4-cyclopropylthiobenzene is not provided, the structure of related brominated compounds can be examined. For instance, the X-ray crystal structure of 2-bromo-4-cyano-4'-N,N-diethylaminoazobenzene shows an essentially planar azobenzene skeleton, which suggests that brominated benzene derivatives can have significant planarity in their structure .
Chemical Reactions Analysis
The reactivity of brominated compounds can be complex. For example, 1-bromo-2-chlorocyclopropene can be used as a synthon in the synthesis of 1H-Cyclopropa[b]phenanthrene, indicating that brominated cyclopropenes can participate in Diels-Alder reactions followed by aromatization . Additionally, the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium leading to cyclization to form 2,3-dihydro-1H-isoindole-1-thiones suggests that brominated benzene derivatives can undergo intramolecular cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be deduced from the studies on similar compounds. For example, the vibrational investigation of 1-bromo-4-chlorobenzene provides insights into the vibrational frequencies and the impact of di-substituted halogens on the benzene molecule . The study of 1-bromo-2,3-dichlorobenzene reveals information about the electronic and structural aspects, NBO analysis, and nonlinear optical properties, which could be relevant to 1-Bromo-4-cyclopropylthiobenzene .
Aplicaciones Científicas De Investigación
Molecular Structure and Chemical Properties
1-Bromo-4-cyclopropylthiobenzene's chemical structure and properties have been extensively studied to understand its interactions and potential applications. Studies have focused on its molecular geometry, vibrational spectroscopy, and electronic properties to explore its utility in various scientific domains. For instance, the vibrational spectroscopy and electronic density analyses of bromo-substituted benzene derivatives reveal insights into their molecular structure and potential reactivity, which could be analogous to the properties of 1-Bromo-4-cyclopropylthiobenzene (Vennila et al., 2018).
Synthetic Applications
1-Bromo-4-cyclopropylthiobenzene serves as a key intermediate in the synthesis of complex molecular structures. Its reactivity under palladium catalysis has been exploited to assemble indeno[1,2-c]chromenes, showcasing its role in building molecular complexity from readily available materials (Xiaolin Pan et al., 2014). Similarly, its utility in [2+2] cycloaddition reactions demonstrates its versatility in synthesizing novel organic compounds with potential applications in material science and pharmaceuticals (Gon-Ann Lee et al., 2009).
Material Science and Photoluminescence
The synthesis and fluorescence properties of derivatives related to 1-Bromo-4-cyclopropylthiobenzene, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, have been studied for their potential in material science applications. These compounds exhibit aggregation-induced emission (AIE) characteristics, making them promising candidates for optoelectronic devices and fluorescent materials (Liang Zuo-qi, 2015).
Environmental and Biological Applications
Investigations into the dissociative electron attachment (DEA) processes of bromo-substituted benzene derivatives provide valuable insights into their environmental behavior and potential biological impacts. Such studies can inform the safe handling and disposal of these compounds, as well as their interactions with biological systems (M. Mahmoodi-Darian et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-cyclopropylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVPXDHUZDKZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1SC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625135 | |
| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-cyclopropylthiobenzene | |
CAS RN |
411229-63-5 | |
| Record name | 1-Bromo-4-(cyclopropylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-cyclopropylthiobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

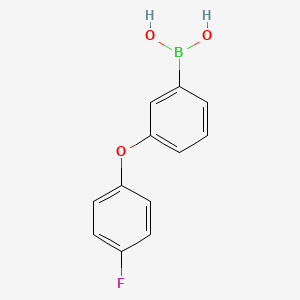
![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)
